molecular formula C8H5ClN4O B3033737 2-(Azidomethyl)-5-chloro-1,3-benzoxazole CAS No. 1158301-21-3

2-(Azidomethyl)-5-chloro-1,3-benzoxazole

Cat. No.: B3033737
CAS No.: 1158301-21-3
M. Wt: 208.6 g/mol
InChI Key: VRHDPVIGRGSRAJ-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Scaffolds in Contemporary Organic Synthesis

Benzoxazoles are a prominent class of heterocyclic compounds characterized by a benzene (B151609) ring fused to an oxazole (B20620) ring. This aromatic organic compound, with the molecular formula C7H5NO, serves as a vital pharmacophore and a privileged structure in medicinal chemistry. globalresearchonline.net Its relative stability and reactive sites allow for extensive functionalization, making it a cornerstone for developing new biologically active materials. globalresearchonline.netnih.gov

The significance of the benzoxazole nucleus is underscored by its presence in a wide array of pharmacologically active agents. indexcopernicus.com These derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anti-HIV effects. nih.govwisdomlib.orgnih.gov A number of commercially available drugs feature the benzoxazole core, such as the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen (B1672895) and the muscle relaxant chlorzoxazone. nih.gov The versatility of the benzoxazole scaffold allows it to interact readily with the biopolymers of living systems, often with low toxicity. globalresearchonline.net Consequently, the synthesis of novel benzoxazole derivatives remains an area of intense research interest aimed at discovering compounds with enhanced therapeutic potential. globalresearchonline.net

The Azide (B81097) Moiety: A Versatile Functional Group in Chemical Transformations

The azide functional group (–N3) is a highly energetic and versatile moiety that plays a crucial role in a multitude of chemical transformations. Organic azides are invaluable starting materials, intermediates, and building blocks in organic synthesis. nih.gov Their utility stems from their ability to undergo a wide range of reactions, including cycloadditions, reductions, and rearrangements. mdpi.com

One of the most prominent applications of azides is in the copper(I)-catalyzed alkyne-azide 1,3-cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," which allows for the efficient formation of 1,2,3-triazoles. mdpi.commdpi.com Furthermore, azides can be readily converted into primary amines through reduction, for instance, via the Staudinger reaction. mdpi.com The azidomethyl group (–CH2N3), in particular, serves as a precursor for generating reactive species like nitrenes, which can participate in various insertion and addition reactions. nih.gov This reactivity makes azides, including allylic and α-azido ketones, essential for synthesizing nitrogen-rich heterocyclic compounds such as aziridines, triazolines, and tetrazoles. nih.govnih.gov The synthesis of allylic azides often involves the substitution of alkyl halides with sodium azide, highlighting a common pathway to introduce this functional group. nih.gov

Overview of Research Trajectories for 2-(Azidomethyl)-5-chloro-1,3-benzoxazole

The compound this compound emerges from the convergence of benzoxazole chemistry and azide functionalization. Research into this specific molecule and its analogs is driven by the potential to create novel compounds with tailored biological or material properties. The synthesis of such a compound typically involves the preparation of a 2-(halomethyl)-5-chloro-1,3-benzoxazole precursor, followed by a nucleophilic substitution reaction with an azide salt, such as sodium azide.

A common synthetic route begins with the reaction of 2-amino-4-chlorophenol (B47367) with an appropriate reagent to form the benzoxazole ring. nih.gov Subsequent functionalization at the 2-position to introduce a chloromethyl or bromomethyl group provides the key intermediate. This intermediate can then be converted to this compound. This final product serves as a valuable building block for further synthetic elaborations, particularly through click chemistry, to link the benzoxazole core to other molecular fragments. The chloro-substituent at the 5-position can also influence the compound's electronic properties and biological activity. nih.gov

Detailed Research Findings: Synthesis of Azidomethyl-Functionalized Heterocycles

The synthesis of azidomethyl-functionalized heterocycles is a key area of research, providing building blocks for more complex molecules. The table below summarizes a general three-step continuous-flow process developed for producing 2-(azidomethyl)oxazoles, a related class of compounds, which highlights a potential synthetic strategy applicable to benzoxazole derivatives.

StepReactionDescriptionResidence Time
1ThermolysisA vinyl azide is heated to generate a reactive azirine intermediate.-
2CyclizationThe azirine intermediate reacts with bromoacetyl bromide to form the 2-(bromomethyl)oxazole ring.-
3Nucleophilic SubstitutionThe 2-(bromomethyl)oxazole is treated with an aqueous solution of sodium azide (NaN3) to yield the final 2-(azidomethyl)oxazole product.-
Total Overall Process Integrated continuous-flow synthesis from vinyl azide to 2-(azidomethyl)oxazole. 7 to 9 minutes

This table is based on a described protocol for oxazoles and illustrates a general methodology. beilstein-journals.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(azidomethyl)-5-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4O/c9-5-1-2-7-6(3-5)12-8(14-7)4-11-13-10/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHDPVIGRGSRAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Azidomethyl 5 Chloro 1,3 Benzoxazole

Retrosynthetic Analysis of the 2-(Azidomethyl)-5-chloro-1,3-benzoxazole Framework

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the synthesis can be approached through two primary disconnection points.

The most intuitive initial disconnection is at the carbon-nitrogen bond of the azidomethyl group. This bond is readily formed via a nucleophilic substitution reaction. This leads to the precursor 2-(halomethyl)-5-chloro-1,3-benzoxazole (where halo typically represents chloro or bromo) and an azide (B81097) source, such as sodium azide (NaN₃). This strategy is well-documented for the synthesis of similar azidomethyl-substituted oxazoles, where 2-(bromomethyl)oxazoles are treated with sodium azide in an aqueous medium to yield the desired product. beilstein-journals.orgbeilstein-journals.orgnih.govnih.gov

The second key disconnection breaks the benzoxazole (B165842) ring itself. The benzoxazole heterocycle is classically formed from a 2-aminophenol (B121084) derivative and a component that provides the C2 carbon of the ring. This disconnection leads to 2-amino-4-chlorophenol (B47367) and a suitable two-carbon electrophilic synthon, such as chloroacetyl chloride or a related derivative. The assembly of these two fragments constitutes the core challenge in synthesizing the benzoxazole precursor.

Precursor Synthesis Approaches to the 5-Chloro-1,3-benzoxazole Core

The synthesis of the 5-chloro-1,3-benzoxazole scaffold is pivotal. Numerous methods have been developed for the construction of benzoxazole rings, starting primarily from 2-aminophenol derivatives. These can be broadly categorized into condensation reactions, oxidative cyclizations, and modern catalytic strategies.

Condensation Reactions Involving 2-Aminophenol Derivatives

The most traditional and widely used method for benzoxazole synthesis is the condensation of a 2-aminophenol with a carboxylic acid or its derivative, followed by cyclodehydration. For the target scaffold, this involves reacting 2-amino-4-chlorophenol with various electrophiles.

These reactions often require acidic or basic catalysts and may be performed under thermal or microwave-assisted conditions. A variety of reagents can serve as the source for the C2 carbon, including aldehydes, acyl chlorides, and amides, leading to the corresponding 2-substituted benzoxazoles. For instance, the condensation of 2-aminophenols with aldehydes is a common route, often facilitated by catalysts ranging from nickel sulfate (B86663) to Brønsted acidic ionic liquids. amazonaws.comnih.gov Similarly, reactions with tertiary amides can be promoted by agents like triflic anhydride (B1165640) (Tf₂O) to form the benzoxazole ring in a cascade process. nih.govresearchgate.net One specific documented synthesis involves reacting 2-amino-4-chlorophenol with various benzaldehyde (B42025) derivatives under solvent-free sonication to yield 5-chloro-2-arylbenzoxazoles. researchgate.netnih.gov

Table 1: Examples of Condensation Reactions for Benzoxazole Synthesis
ReactantsCatalyst/ReagentConditionsYieldReference
2-Aminophenol, Substituted AldehydesNiSO₄Ethanol, Room Temp, 1.5-3 h80-91% amazonaws.com
2-Aminophenol, AldehydesBrønsted acidic ionic liquid gelSolvent-free, 130 °C, 5 h85-98% nih.gov
2-Aminophenol, Tertiary AmidesTf₂O, 2-FluoropyridineDCM, Room Temp, 1 hHigh Yields nih.govresearchgate.net
2-Amino-4-chlorophenol, AldehydesLAIL@MNPSolvent-free, Sonication, 70 °C, 30 minModerate to Good researchgate.netnih.gov
2-Amino-4-chlorophenol, UreaNoneDMF, Reflux, 60 °C, 3 hNot specified nih.gov

Oxidative Cyclization Pathways for Benzoxazole Ring Formation

Oxidative cyclization represents an alternative strategy that typically involves the formation of an intermediate, such as a Schiff base from a 2-aminophenol and an aldehyde, which then undergoes an intramolecular cyclization promoted by an oxidizing agent.

Metal-free approaches have been developed, for instance, using systems like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or molecular oxygen (O₂) to facilitate the direct oxidative cyclization of catechols and primary amines into benzoxazoles. researchgate.net Another powerful method involves the oxidative cyclization of 2-aminophenols with alkenes in the presence of elemental sulfur. organic-chemistry.org These methods are attractive due to their often mild conditions and the avoidance of heavy metal catalysts. An atom-economical and environmentally friendly approach is the electrochemical oxidative cyclization of glycine (B1666218) derivatives, which proceeds without transition metals or chemical oxidants. organic-chemistry.org

Catalytic Strategies for Benzoxazole Annulation

Modern organic synthesis heavily relies on transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. Both copper and palladium catalysts have proven highly effective in the annulation (ring-forming) reactions to produce benzoxazoles.

Copper catalysis is a cost-effective and versatile tool for constructing benzoxazole rings. These methods often proceed via C-H activation or intramolecular C-O bond formation. For example, copper(I) iodide (CuI) in combination with a ligand like 1,10-phenanthroline (B135089) can catalyze the cyclization of ortho-haloanilides. organic-chemistry.org Another approach involves the reaction of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and CuI. organic-chemistry.org Copper(II) catalysts have also been employed for the intramolecular O-arylation of 2-chloroanilides. nih.gov Furthermore, copper-catalyzed direct C-H amination of the benzoxazole core itself highlights the utility of copper in functionalizing this heterocycle. organic-chemistry.org

Table 2: Selected Copper-Catalyzed Methods for Benzoxazole Synthesis
Reaction TypeCatalyst SystemReactantsKey FeaturesReference
Intramolecular C-O CyclizationCuI / 1,10-phenanthrolineortho-HaloanilidesEffective for I, Br, and Cl substituted anilides. organic-chemistry.org
Condensation/CyclizationCuI / Brønsted acid2-Aminophenols, β-DiketonesTolerates various substituents on the 2-aminophenol ring. organic-chemistry.org
Condensation/CyclizationCu₂O2-Aminophenol, Aryl AldehydesAmbient temperature, good atom economy. nih.gov
Intramolecular C-H AlkoxylationCopper Catalyst1,4-Disubstituted 1,2,3-triazolesForms tricyclic benzoxazine-fused triazoles. nih.gov

Palladium catalysts are renowned for their efficacy in cross-coupling and C-H functionalization reactions, which have been cleverly adapted for benzoxazole synthesis. One prominent strategy involves a sequential one-pot procedure where an initial palladium-catalyzed aminocarbonylation of an aryl bromide with a 2-aminophenol is followed by an acid-mediated ring closure to furnish the benzoxazole. organic-chemistry.org

Another sophisticated approach is the three-component coupling of aryl halides, 2-aminophenols, and tert-butyl isocyanide under palladium catalysis. organic-chemistry.org Palladium catalysis is also instrumental in the direct functionalization of the pre-formed benzoxazole ring, for instance, in the C-arylation at the C2 position using arene sulfonyl chlorides as the aryl source. nih.gov While not a ring-forming reaction, this demonstrates the power of palladium to forge C-C bonds on the heterocycle, which is a complementary strategy for diversification. More complex cascade reactions, such as the (4+3) cyclocondensation of vinylcyclopropanes and salicylaldehydes, also utilize palladium catalysis to construct seven-membered benzoxepine (B8326511) rings, illustrating the broad utility of palladium in heterocycle synthesis. nih.gov

Metal-Free and Green Chemistry Methodologies

Recent advancements in synthetic organic chemistry have emphasized the development of environmentally benign protocols. For the synthesis of the 5-chloro-1,3-benzoxazole scaffold, several metal-free and green methodologies have been reported, which offer advantages such as reduced environmental impact, operational simplicity, and cost-effectiveness. nih.govjetir.org

A prominent green strategy involves the condensation of a 2-aminophenol derivative with a suitable one-carbon source under eco-friendly conditions. nih.gov For the target molecule, this would typically involve 2-amino-4-chlorophenol as the starting material. Metal-free catalytic systems, such as imidazolium (B1220033) chloride, have proven effective in promoting the cyclization reaction between 2-aminophenols and N,N-dimethylformamide (DMF) derivatives, yielding 2-substituted benzoxazoles in moderate to excellent yields. nih.govmdpi.com This approach avoids the use of toxic heavy metals and harsh reagents.

Another sustainable approach utilizes recyclable catalysts. For instance, magnetic nanoparticles like Fe3O4@SiO2-SO3H have been employed as a solid acid catalyst for the condensation of 2-aminophenols with aldehydes under solvent-free conditions, allowing for easy catalyst recovery and reuse. ajchem-a.com Similarly, Brønsted acidic ionic liquid gels have been used as recyclable catalysts for the condensation of 2-aminophenols and aldehydes in solvent-free systems, achieving high yields. nih.gov These methods align with the principles of green chemistry by minimizing waste and energy consumption. jetir.org

Table 1: Comparison of Green Synthetic Methods for Benzoxazole Formation

MethodCatalyst/PromoterConditionsKey AdvantagesReference
Imidazolium Salt PromotionImidazolium chloride140 °C, with DMF derivativeMetal-free, economical, wide substrate scope nih.govmdpi.com
Magnetic NanocatalysisFe3O4@SiO2-SO3H50 °C, Solvent-freeHeterogeneous, magnetically separable, reusable catalyst ajchem-a.com
Ionic Liquid CatalysisBrønsted acidic ionic liquid gel130 °C, Solvent-freeReusable catalyst, high yields, facile workup nih.gov
Aqueous Medium SynthesisSamarium triflateAqueous medium, mild conditionsUse of water as solvent, reusable catalyst organic-chemistry.org

Strategic Incorporation of Halogen Substituents

The presence of a halogen, specifically a chloro group at the C-5 position of the benzoxazole ring, is a key structural feature of the target molecule. This substituent can significantly influence the compound's physicochemical properties and biological activity. The strategic incorporation of this halogen is typically achieved by selecting an appropriately substituted precursor.

The most direct and common method for synthesizing the 5-chloro-1,3-benzoxazole core is to begin with 2-amino-4-chlorophenol . ijpbs.com This starting material already contains the chlorine atom at the desired position relative to the hydroxyl and amino groups. The subsequent cyclization reaction with a suitable C1 or C2 synthon locks the halogen into the C-5 position of the resulting benzoxazole ring. For example, condensation of 2-amino-4-chlorophenol with various carboxylic acids or their derivatives is a standard method for forming the 2-substituted 5-chlorobenzoxazole (B107618) system. ijpbs.com This precursor-based approach ensures complete regioselectivity, avoiding the formation of unwanted isomers that could result from post-cyclization halogenation reactions.

Introduction of the Azidomethyl Moiety at the C-2 Position

The azidomethyl (-CH2N3) group is a crucial functional moiety, often introduced to serve as a precursor for triazole formation via "click" chemistry or as a bioisostere for other functional groups. Its introduction at the C-2 position of the 5-chloro-1,3-benzoxazole core can be accomplished through several synthetic routes.

Halogenation of the Methyl Group and Subsequent Azide Displacement Reactions

A reliable and widely used two-step method to introduce the azidomethyl group involves the initial synthesis of a 2-(halomethyl) intermediate. This process begins with the precursor, 5-chloro-2-methyl-1,3-benzoxazole .

Free-Radical Halogenation: The methyl group at the C-2 position is first activated through a free-radical halogenation reaction. N-Bromosuccinimide (NBS) is a common reagent for this benzylic-type bromination, typically initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN). This reaction selectively replaces one of the hydrogen atoms of the methyl group with a bromine atom, yielding 2-(bromomethyl)-5-chloro-1,3-benzoxazole . Chlorination can also be achieved using reagents like N-chlorosuccinimide (NCS). youtube.com

Nucleophilic Azide Displacement: The resulting 2-(halomethyl) derivative is a reactive substrate for nucleophilic substitution. The halogen atom, being a good leaving group, is readily displaced by an azide nucleophile. The reaction is typically carried out using sodium azide (NaN3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone. This SN2 reaction proceeds efficiently to form the final product, This compound . beilstein-journals.orgresearchgate.net

Table 2: Reagents and Conditions for Azidomethylation via Halogenation-Displacement

StepReaction TypeTypical ReagentsInitiator/SolventIntermediate/Product
1Free-Radical HalogenationN-Bromosuccinimide (NBS)AIBN or hν / CCl42-(Bromomethyl)-5-chloro-1,3-benzoxazole
2Nucleophilic Substitution (SN2)Sodium Azide (NaN3)DMF or AcetoneThis compound

One-Pot Protocols for Direct Azidomethyl Functionalization

One-pot syntheses are highly desirable as they improve efficiency by reducing the number of workup and purification steps, saving time and resources. While a direct one-pot conversion of a 2-methyl group to a 2-azidomethyl group on the benzoxazole core is not widely documented, the concept can be applied by telescoping the halogenation and azide displacement steps.

In such a protocol, the free-radical halogenation of 5-chloro-2-methyl-1,3-benzoxazole would be performed first. After the reaction reaches completion, instead of isolating the 2-(bromomethyl) intermediate, the azide reagent (e.g., sodium azide) and a suitable solvent are added directly to the reaction mixture. This allows the nucleophilic substitution to proceed in the same vessel, leading to the formation of the final product. The successful implementation of such a one-pot reaction requires careful selection of solvents and reagents that are compatible with both reaction steps. The development of cascade reactions that combine multiple transformations in a single pot represents a significant goal in achieving pot, atom, and step economy (PASE). beilstein-journals.orgnih.govrsc.org

Continuous Flow Synthesis of Azidomethyl-Substituted Oxazoles

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for reactions involving unstable intermediates or hazardous reagents like azides. beilstein-journals.org An integrated, multi-step continuous-flow process has been developed for the synthesis of 2-(azidomethyl)oxazoles, a methodology directly applicable to the synthesis of the title compound. beilstein-journals.orgnih.govnih.gov

This advanced protocol typically involves a three-step sequence performed in an integrated flow reactor system: beilstein-journals.org

Thermolysis and Azirine Formation: The synthesis starts with a substituted vinyl azide, which is passed through a heated reactor coil to induce thermolysis, generating a highly reactive azirine intermediate.

Oxazole (B20620) Ring Formation: The stream containing the azirine is then mixed with a reagent stream of a haloacyl halide, such as bromoacetyl bromide. This reaction forms the 2-(halomethyl)oxazole ring. nih.gov

Azide Introduction: The stream containing the unstable 2-(halomethyl)oxazole is immediately merged with an aqueous stream of sodium azide. beilstein-journals.org The subsequent nucleophilic displacement occurs rapidly in a final heated coil reactor, yielding the more stable 2-(azidomethyl)oxazole product. nih.gov

Mechanistic Investigations of Key Synthetic Transformations

Reaction Mechanisms in Benzoxazole (B165842) Ring Formation

The construction of the 5-chloro-1,3-benzoxazole core is a pivotal step in the synthesis of the target molecule. Various methodologies have been developed for this purpose, each proceeding through distinct mechanistic pathways. These strategies often begin with appropriately substituted 2-aminophenols. semanticscholar.orgnih.gov The most prevalent methods involve metal-catalyzed cyclizations, N-heterocyclic carbene (NHC) catalysis, and reactions involving nitrogen extrusion.

Metal-catalyzed reactions, particularly those employing copper and palladium, are powerful tools for the formation of benzoxazole rings. acs.org These reactions typically involve the intramolecular cyclization of precursors like N-(2-hydroxyphenyl)amides or related structures. A common mechanistic paradigm for these transformations is a catalytic cycle involving oxidative insertion (or addition) and reductive elimination steps.

For instance, in a copper-catalyzed intramolecular C-O coupling of a 2-bromoarylamide, the proposed mechanism initiates with the oxidative insertion of a Cu(I) catalyst into the carbon-halogen bond of the substrate. This forms a Cu(III) intermediate. Subsequent intramolecular coordination of the hydroxyl group, followed by deprotonation, leads to a five-membered cyclic intermediate. The cycle concludes with reductive elimination, which forms the C-O bond of the benzoxazole ring and regenerates the active Cu(I) catalyst. chemicalbook.com Similarly, palladium-catalyzed direct C-H arylation of a benzoxazole core with an aryl chloride can proceed via a Pd(0)/Pd(II) catalytic cycle, involving oxidative addition of the palladium catalyst to the aryl chloride, followed by coordination and C-H activation of the benzoxazole, and finally reductive elimination to yield the 2-arylbenzoxazole product. organic-chemistry.org

Table 1: Key Features of Metal-Catalyzed Benzoxazole Synthesis
Catalyst SystemPrecursor TypeKey Mechanistic StepsRegenerated Catalyst
Copper(I) Iodide / Ligand2-BromoarylamideOxidative Insertion, Deprotonation, Reductive EliminationCu(I)
Palladium(II) Acetate / LigandPhenolic Schiff BaseCoordination, Oxidative Cyclization, Reductive EliminationPd(0)
Copper(II) Oxide Nanoparticleso-Bromoaryl DerivativeHeterogeneous Catalysis, Intramolecular CyclizationCuO

N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for a variety of transformations, including the synthesis of benzoxazoles. beilstein-journals.org A notable application is the intramolecular cyclization of aldimines, which are generated in situ from the condensation of a 2-aminophenol (B121084) with an aldehyde. acs.org

The catalytic cycle is initiated by the nucleophilic attack of the NHC on the imine carbon of the aldimine. bohrium.com This step is followed by a proton transfer to generate a key aza-Breslow intermediate. acs.orgbohrium.com Under oxidative conditions, this intermediate is converted to an imidoyl azolium species. The subsequent intramolecular nucleophilic attack by the phenolic hydroxyl group onto the activated imine carbon leads to cyclization. The final step involves the elimination and regeneration of the NHC catalyst, yielding the 2-substituted benzoxazole product. acs.org This methodology allows for the synthesis of benzoxazoles under mild conditions and tolerates a broad range of functional groups. organic-chemistry.org

Table 2: Mechanistic Steps in NHC-Catalyzed Benzoxazole Synthesis
StepDescriptionIntermediate Formed
1Nucleophilic attack of NHC on the aldimine carbon.Initial adduct
2 organic-chemistry.orgresearchgate.net-Proton transfer.Aza-Breslow intermediate
3Oxidation of the aza-Breslow intermediate.Imidoyl azolium
4Intramolecular nucleophilic attack by the phenolic -OH group.Cyclic intermediate
5Catalyst regeneration.2-Substituted Benzoxazole

Nitrogen extrusion reactions provide another strategic avenue for benzoxazole synthesis. These reactions typically involve the decomposition of an azide-containing precursor, where the thermodynamically favorable loss of dinitrogen gas (N₂) drives the reaction forward. nih.gov

In one such approach, an azido (B1232118) complex is generated in situ from the reaction of a ketone or aldehyde with trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of a Lewis acid like ZrCl₄. chemicalbook.com The resulting intermediate can undergo a rearrangement and intramolecular cyclization. Specifically, for benzoxazole synthesis, an aryl migration followed by cyclization and loss of N₂ can lead to the formation of the heterocyclic ring. chemicalbook.com This method highlights the utility of azides not just as functional groups but also as reactive intermediates in ring-forming reactions.

Mechanistic Aspects of Azide Introduction and Transformation

The azidomethyl group (-CH₂N₃) is a critical functional moiety in 2-(Azidomethyl)-5-chloro-1,3-benzoxazole, serving as a versatile handle for further chemical modifications. Its introduction and subsequent reactions are governed by specific mechanistic principles.

The introduction of the azide group onto the methyl substituent at the 2-position of the benzoxazole ring is most commonly achieved through a nucleophilic substitution reaction. The azide ion (N₃⁻) is an excellent nucleophile, making it highly effective in Sₙ2 reactions. masterorganicchemistry.com

The synthesis typically starts with a 2-(halomethyl)-5-chloro-1,3-benzoxazole or a 2-(sulfonyloxymethyl)-5-chloro-1,3-benzoxazole. In this Sₙ2 process, the azide ion, usually from a salt like sodium azide (NaN₃), attacks the electrophilic methylene (B1212753) carbon. nih.gov This attack occurs from the backside relative to the leaving group (e.g., chloride, bromide, or tosylate), leading to the displacement of the leaving group and the formation of the carbon-nitrogen bond in a single, concerted step. The reaction proceeds with an inversion of configuration at the carbon center, although this is not relevant for an achiral -CH₂- group.

Organic azides can undergo a variety of transformations, including transition-metal-catalyzed cross-coupling reactions. A notable example is the palladium-catalyzed cross-coupling of azides with isocyanides, which provides an efficient route to unsymmetrical carbodiimides. rsc.orgresearchgate.net

The proposed mechanism for this transformation begins with the oxidative addition of a Pd(0) catalyst to the organic azide (R-N₃). researchgate.net This step involves the loss of N₂ and the formation of a palladium-nitrene or a related palladium-imido intermediate. The isocyanide then coordinates to the palladium center and inserts into the palladium-nitrogen bond. The final step is the reductive elimination of the resulting carbodiimide (B86325) product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. researchgate.net This reaction is valued for its broad substrate scope, accommodating not only aryl azides but also unactivated alkyl azides. rsc.orgresearchgate.net

Table 3: Proposed Catalytic Cycle for Pd-Catalyzed Azide-Isocyanide Coupling
StepReactantsIntermediateProduct
1R-N₃ + Pd(0)Pd(II)-nitrene complexN₂
2Pd(II)-nitrene + R'-NCCoordinated isocyanide complex-
3InsertionPd-carbodiimide complex-
4Reductive Elimination-R-N=C=N-R' + Pd(0)

Reactivity Profiles and Transformational Chemistry of 2 Azidomethyl 5 Chloro 1,3 Benzoxazole

Reactivity of the Azidomethyl Group

The azidomethyl group attached to the 2-position of the benzoxazole (B165842) ring is a key functional group that dictates a significant portion of the molecule's reactivity. Organic azides are well-known for their participation in a range of powerful chemical transformations.

The azide (B81097) functionality of 2-(azidomethyl)-5-chloro-1,3-benzoxazole makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles. The reaction involves the coupling of the terminal azide with a terminal alkyne in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) source and a reducing agent like sodium ascorbate.

The resulting triazole products are of considerable interest in medicinal chemistry and materials science due to their stability and ability to form hydrogen bonds. The 5-chloro-1,3-benzoxazole moiety, when incorporated into these triazole-containing structures, can impart specific physicochemical properties and potential biological activities.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition Reactions of this compound

Alkyne ReactantCatalyst SystemSolventProduct
Phenylacetylene (B144264)CuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1-((5-chloro-1,3-benzoxazol-2-yl)methyl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcoholCuITHF(1-((5-chloro-1,3-benzoxazol-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
1-Ethynyl-4-fluorobenzene[Cu(CH₃CN)₄]PF₆CH₂Cl₂1-((5-chloro-1,3-benzoxazol-2-yl)methyl)-4-(4-fluorophenyl)-1H-1,2,3-triazole

This table is illustrative and based on the general reactivity of azides in CuAAC reactions. Specific experimental data for this compound was not available in the searched literature.

Organic azides can undergo thermal or photochemical decomposition, leading to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive nitrene intermediates. The subsequent reactions of these nitrenes can lead to a variety of products. For instance, the nitrene generated from this compound could potentially undergo intramolecular C-H insertion or react with other molecules in the reaction medium.

Another important reaction involving nitrogen extrusion is the Staudinger reaction, where the azide reacts with a phosphine (B1218219) to form an aza-ylide. This intermediate can then be hydrolyzed to an amine or undergo an aza-Wittig reaction with a carbonyl compound to form an imine. These transformations provide a pathway to convert the azidomethyl group into other valuable functional groups.

Reactivity of the 5-Chloro-1,3-benzoxazole Nucleus

The 5-chloro-1,3-benzoxazole core possesses its own distinct reactivity, primarily centered around electrophilic aromatic substitution on the benzene (B151609) ring. The directing effects of the fused oxazole (B20620) ring and the chloro substituent play a crucial role in determining the regioselectivity of these reactions.

Nitration of the 5-chloro-1,3-benzoxazole nucleus can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The directing effects of the chloro group and the fused oxazole ring would predict that the incoming nitro group would preferentially substitute at positions ortho or para to the chlorine. Given that the para position (position 7) is sterically accessible, it is a likely site for nitration. The reaction conditions, such as temperature and the concentration of the nitrating agent, would need to be carefully controlled to achieve site-selectivity and avoid the formation of multiple products.

Table 2: Predicted Products of Site-Selective Nitration of this compound

Nitrating AgentPredicted Major Product(s)
HNO₃/H₂SO₄2-(Azidomethyl)-5-chloro-7-nitro-1,3-benzoxazole
2-(Azidomethyl)-5-chloro-4-nitro-1,3-benzoxazole

This table is based on established principles of electrophilic aromatic substitution. Specific experimental studies on the nitration of this compound were not found in the available literature.

Further halogenation of the 5-chloro-1,3-benzoxazole ring can be accomplished using electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a suitable catalyst or initiator. Similar to nitration, the position of the second halogen atom will be directed by the existing substituents. The incoming halogen is expected to add to the 7-position, which is para to the existing chloro group and activated by the benzoxazole ring system.

Nucleophilic Functionalization of the Benzoxazole Core

The benzoxazole ring system in this compound offers distinct opportunities for nucleophilic attack and functionalization. The electron-withdrawing nature of the azole ring and the chloro substituent at the C-5 position influence the reactivity of the entire molecule.

Alkylation Strategies at the Benzoxazole C-2 Position

The C-2 position of the benzoxazole ring is activated towards certain transformations. While direct alkylation on the pre-existing azidomethyl group is not a commonly reported strategy, the reactivity of the precursor, 2-(halomethyl)-5-chloro-1,3-benzoxazole, is well-established. The azidomethyl group is typically introduced via nucleophilic substitution of a corresponding 2-(chloromethyl) or 2-(bromomethyl) derivative with an azide salt, such as sodium azide. This highlights the electrophilic nature of the carbon in the methyl group attached to the C-2 position.

Further alkylation at this position can be envisaged through the transformation of the azido (B1232118) group into an amino group, followed by standard N-alkylation procedures. The reduction of the azide to a primary amine, for instance using triphenylphosphine (B44618) (Staudinger reaction) or catalytic hydrogenation, would yield 2-(aminomethyl)-5-chloro-1,3-benzoxazole. This amine could then be subjected to various alkylating agents to introduce a wide range of alkyl substituents.

PrecursorReagentProductReaction Type
2-(Bromomethyl)-5-chloro-1,3-benzoxazoleSodium Azide (NaN₃)This compoundNucleophilic Substitution
This compoundTriphenylphosphine (PPh₃), then H₂O2-(Aminomethyl)-5-chloro-1,3-benzoxazoleStaudinger Reaction
2-(Aminomethyl)-5-chloro-1,3-benzoxazoleAlkyl Halide (R-X)2-((Alkylamino)methyl)-5-chloro-1,3-benzoxazoleN-Alkylation
Arylation and Alkynation via Cross-Coupling Reactions

The chlorine atom at the C-5 position of the benzoxazole ring serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of aryl and alkynyl moieties.

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful methods for the arylation of aryl halides. While direct C-H arylation of benzoxazoles at other positions has been reported, the functionalization of the C-5 chloro-substituent provides a regioselective approach to 5-arylbenzoxazoles. In a typical Suzuki-Miyaura coupling, this compound would be reacted with an arylboronic acid in the presence of a palladium catalyst and a base.

Alkynation: The Sonogashira coupling is the premier method for the alkynation of aryl halides. This reaction involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The chloro-substituent at the C-5 position of this compound is a suitable electrophile for this transformation, leading to the formation of 5-alkynylbenzoxazole derivatives. The reactivity of the chloro group can be lower than that of bromo or iodo substituents, potentially requiring more forcing reaction conditions or more active catalyst systems.

A study on the Sonogashira coupling of the related 5-bromo-2-(methylthio)benzoxazole with phenylacetylene demonstrated the feasibility of this transformation on the 5-halo-benzoxazole core.

Starting MaterialCoupling PartnerReactionCatalyst SystemProduct
This compoundArylboronic AcidSuzuki-Miyaura CouplingPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)2-(Azidomethyl)-5-aryl-1,3-benzoxazole
This compoundTerminal AlkyneSonogashira CouplingPd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst (e.g., CuI), Base (e.g., Et₃N)2-(Azidomethyl)-5-alkynyl-1,3-benzoxazole
Amination Pathways for Benzoxazole Derivatization

The introduction of nitrogen-based substituents at the C-5 position can be achieved through palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amines, including primary and secondary amines, anilines, and amides.

The reaction of this compound with an amine in the presence of a suitable palladium catalyst and a strong base would lead to the corresponding 5-amino-substituted benzoxazole derivative. The choice of ligand for the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination and often requires optimization depending on the specific substrates.

Starting MaterialAmineReactionCatalyst SystemProduct
This compoundPrimary/Secondary Amine (R¹R²NH)Buchwald-Hartwig AminationPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOt-Bu)2-(Azidomethyl)-5-(R¹R²-amino)-1,3-benzoxazole
This compoundAniline (ArNH₂)Buchwald-Hartwig AminationPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., RuPhos), Base (e.g., K₃PO₄)2-(Azidomethyl)-5-(arylamino)-1,3-benzoxazole

Advanced Spectroscopic Characterization Principles for 2 Azidomethyl 5 Chloro 1,3 Benzoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms in 2-(Azidomethyl)-5-chloro-1,3-benzoxazole can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

In the ¹H NMR spectrum of this compound, specific proton signals are expected to appear in distinct regions, reflecting their unique chemical environments. The protons of the benzoxazole (B165842) ring system are anticipated to resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The presence of the electron-withdrawing chlorine atom at the 5-position will influence the chemical shifts of the adjacent aromatic protons. The proton at position 4 (H-4) is expected to appear as a doublet, coupled to the proton at position 6 (H-6). Similarly, H-6 will likely be a doublet of doublets, coupled to both H-4 and H-7. The proton at position 7 (H-7) is expected to be a doublet, coupled to H-6. The most deshielded of the aromatic protons is likely to be H-4, due to the anisotropic effect of the adjacent oxygen atom and the electronic effect of the chlorine atom.

A key feature in the ¹H NMR spectrum will be the signal for the methylene (B1212753) protons (-CH₂-) of the azidomethyl group. These protons are attached to a carbon adjacent to both the benzoxazole ring and the azide (B81097) group, which would place their resonance in the range of 4.5-5.0 ppm as a sharp singlet, as there are no adjacent protons to couple with.

Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₂-4.7sN/A
H-77.4d~8.5
H-67.6dd~8.5, ~2.0
H-47.8d~2.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 8 distinct carbon signals are expected. The carbon atom

Computational Chemistry and Theoretical Studies of 2 Azidomethyl 5 Chloro 1,3 Benzoxazole

Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the investigation of the electronic structure and energetics of molecules. It is particularly adept at mapping out reaction pathways by calculating the energies of reactants, transition states, and products. For a molecule like 2-(Azidomethyl)-5-chloro-1,3-benzoxazole, DFT calculations could be employed to study various chemical transformations.

For instance, the thermal or photochemical decomposition of the azidomethyl group is a likely reaction pathway of interest. DFT calculations could elucidate the mechanism of nitrogen extrusion and the formation of highly reactive intermediates such as nitrenes. By locating the transition state structures and calculating the activation energy barriers, the feasibility and kinetics of such reactions can be predicted. Theoretical studies on other heterocyclic compounds often utilize DFT to explore reaction mechanisms, providing a roadmap for similar investigations on this specific benzoxazole (B165842) derivative.

A hypothetical reaction pathway analysis for the cyclization of a related benzoxazole derivative is presented in the table below to illustrate the type of data that can be generated.

Reaction StepReactantTransition StateProductActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Step 1: Intramolecular Cyclization Open-chain precursorCyclic transition stateCyclized intermediate25.4-15.2
Step 2: Aromatization Cyclized intermediateAromatization transition stateBenzoxazole product10.1-30.5

Note: The data in this table is hypothetical and serves as an example of the output from DFT calculations for reaction pathway analysis.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide valuable information on the distribution of electrons and the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

For this compound, the presence of the electron-withdrawing chloro group and the azidomethyl group would significantly influence its electronic properties. DFT calculations could precisely quantify these effects. Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to nucleophilic or electrophilic attack. In a study of a different benzoxazole derivative, MEP analysis was used to identify electrophilic and nucleophilic regions, which is crucial for understanding intermolecular interactions. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, can also be calculated to provide a quantitative measure of the molecule's reactivity.

DescriptorDefinitionPredicted Value (a.u.)Implication for Reactivity
Chemical Potential (μ) (EHOMO + ELUMO) / 2-0.15Tendency to exchange electron density with the environment.
Chemical Hardness (η) (ELUMO - EHOMO) / 20.10Resistance to change in electron distribution.
Electrophilicity Index (ω) μ2 / (2η)0.11Propensity to accept electrons.

Note: The data in this table is hypothetical and illustrates the type of reactivity descriptors that can be obtained from DFT calculations.

Molecular Modeling for Mechanistic Insights

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For this compound, molecular modeling can provide deep insights into reaction mechanisms that are difficult to probe experimentally. By simulating the interactions between the molecule and other reactants or catalysts, researchers can build a step-by-step picture of how a chemical transformation occurs.

For example, in the study of potential enzyme inhibition, molecular docking, a key molecular modeling technique, is often used. Although this compound is not primarily discussed as a drug candidate, understanding its potential interactions with biological macromolecules can be of interest. Molecular docking simulations could predict the binding affinity and orientation of the molecule within the active site of a target protein. Such studies have been performed on various benzoxazole derivatives to explore their potential as antimicrobial or anticancer agents. nih.govnih.gov

In Silico Studies of Molecular Interactions and Conformational Analysis

In silico studies, which are computational simulations, are invaluable for exploring the non-covalent interactions and conformational landscape of a molecule. For this compound, the flexibility of the azidomethyl side chain allows for multiple possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space.

Computational methods like molecular mechanics (MM) and DFT can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of low-energy conformers and the energy barriers between them. A study on 2-substituted benzoxazole derivatives utilized X-ray crystallography and molecular mechanics to investigate their conformations, revealing, for instance, a cisoid conformation between a cyano group and the benzoxazole nitrogen in one of the studied compounds. nih.gov Understanding the preferred conformation is crucial as it can significantly impact the molecule's reactivity and its interactions with other molecules.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which is a vital tool for the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining molecular structure. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and can be used to distinguish between different isomers or conformers. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR chemical shifts.

For this compound, theoretical calculations would predict the 1H and 13C chemical shifts for each unique atom in the molecule. These predicted values can then be compared with experimental data to confirm the structure. A comparative study on other substituted benzoxazoles has shown a good correlation between experimental and DFT-calculated NMR chemical shifts in various solvents. nih.gov

Below is a table of hypothetical predicted versus experimental chemical shifts for the carbon atoms of the benzoxazole core, illustrating the utility of this method.

Carbon AtomPredicted 13C Chemical Shift (ppm)Experimental 13C Chemical Shift (ppm)Deviation (ppm)
C2 163.5162.80.7
C4 110.2110.9-0.7
C5 125.8125.10.7
C6 121.5122.3-0.8
C7 118.9119.5-0.6
C3a 150.1149.60.5
C7a 141.7141.00.7

Note: The data in this table is hypothetical and for illustrative purposes.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical vibrational frequency analysis can predict the IR spectrum of a molecule, which is useful for identifying functional groups and confirming the molecular structure. DFT calculations are used to compute the harmonic vibrational frequencies and their corresponding IR intensities.

For this compound, a simulated IR spectrum would show characteristic peaks for the azide (B81097) (N3) stretching, C-Cl stretching, C-N stretching, C-O stretching, and various aromatic C-H and C=C vibrations. A detailed vibrational analysis of 5-nitro-2-(4-nitrobenzyl) benzoxazole has been performed using DFT, where the calculated frequencies and assignments showed good agreement with experimental FT-IR and FT-Raman spectra. esisresearch.org This approach allows for a detailed assignment of the experimental IR spectrum of the target molecule.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Azidomethyl)-5-chloro-1,3-benzoxazole, and what reaction conditions are critical for yield optimization?

  • Methodology : The synthesis typically involves functionalization of the benzoxazole core. A common approach is the introduction of the azidomethyl group via nucleophilic substitution. For example, reacting 5-chloro-1,3-benzoxazole derivatives with sodium azide in polar aprotic solvents (e.g., DMF) at 60–80°C under inert atmosphere can yield the target compound. Evidence from azide-functionalized benzothiazole syntheses suggests careful control of stoichiometry and reaction time to avoid side reactions like over-azidation . Palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki-Miyaura) may also be employed for precursor synthesis, requiring anhydrous conditions and precise catalyst loading (e.g., 0.1–1 mol% Pd(PPh₃)₄) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR can confirm the azidomethyl group (δ ~3.8–4.2 ppm for CH₂N₃) and chlorine substitution on the benzoxazole ring.
  • IR : The azide stretch (~2100 cm⁻¹) is a key identifier.
  • X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/n space group) with lattice parameters (a = 9.4–9.5 Å, b = 3.7–3.8 Å) have been reported for structurally related 5-chloro-benzoxazoles, aiding in conformational analysis .

Q. How does the reactivity of the azide group in this compound influence its applications in click chemistry?

  • Methodology : The azidomethyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages for bioconjugation or polymer grafting. Reaction conditions (e.g., Cu(I) source, solvent polarity) must be optimized to avoid side reactions, such as azide reduction. Evidence from fluorogenic label synthesis highlights the need for inert conditions and stoichiometric control to maintain azide integrity .

Advanced Research Questions

Q. What factors govern regioselectivity in substitution reactions involving this compound?

  • Methodology : Regioselectivity is influenced by steric and electronic effects. The electron-withdrawing chlorine at C5 directs electrophilic attacks to the less hindered C4 or C6 positions. Computational studies (DFT) can predict charge distribution, while experimental validation via Hammett plots or competitive reactions with nitro-/methoxy-substituted analogs provides empirical data .

Q. How can computational modeling (DFT/MD) predict the compound’s stability and interaction with biological targets?

  • Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity, while Molecular Dynamics (MD) simulations model ligand-protein interactions. For example, docking studies with bacterial enzymes (e.g., DNA gyrase) can identify binding modes, validated by in vitro antimicrobial assays .

Q. How should researchers address contradictory data in biological activity studies (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodology : Discrepancies may arise from assay conditions (e.g., pH, solvent) or structural analogs. Systematic studies should:

  • Compare IC₅₀ values across standardized assays (e.g., broth microdilution for antimicrobial activity).
  • Use structure-activity relationship (SAR) analysis to isolate contributing functional groups (e.g., azide vs. chloro substituents) .

Q. What are the thermal and photolytic stability profiles of this compound under varying storage conditions?

  • Methodology : Accelerated stability studies (40°C/75% RH for thermal; UV-Vis exposure for photolysis) monitored via HPLC or TGA/DSC. Evidence from benzoxazole derivatives suggests degradation pathways involve azide decomposition (~120°C) or ring-opening under acidic conditions. Argon-atmosphere storage and amber vials are recommended for long-term stability .

Q. Can this compound serve as a bioorthogonal probe for live-cell imaging?

  • Methodology : The azide group’s bioorthogonality allows conjugation with alkyne-tagged fluorophores. In vitro validation requires:

  • Cytotoxicity screening (e.g., MTT assay) to ensure biocompatibility.
  • Confocal microscopy to track cellular uptake and localization. Prior studies on fluorogenic benzothiazoles demonstrate successful labeling in eukaryotic cells .

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Reactant of Route 1
2-(Azidomethyl)-5-chloro-1,3-benzoxazole
Reactant of Route 2
2-(Azidomethyl)-5-chloro-1,3-benzoxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.